2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831346
InChI: InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17831346

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 2-(hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Standard InChI Key LZCXAHRPYLCEOA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2(CC2CO)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclopropane ring fused to a carboxylic acid group at position 1 and a hydroxymethyl group at position 2. The 3-methylphenyl substituent is attached to the cyclopropane ring, introducing aromaticity and steric bulk. The SMILES notation (Cc1cccc(C2(C(=O)O)CC2CO)c1) confirms the connectivity, with the cyclopropane ring (C2) bonded to both the carboxylic acid (–C(=O)OH) and hydroxymethyl (–CH2OH) groups .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
CAS Number1551090-84-6
Functional GroupsCarboxylic acid, hydroxymethyl

The cyclopropane ring’s strain (≈27 kcal/mol) contributes to heightened reactivity, enabling participation in ring-opening reactions and stereoselective transformations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds, such as 1-fluoro-cyclopropane-1-carboxylic acid, reveal distinct proton environments:

  • ¹H NMR: Cyclopropane protons resonate between δ 1.40–1.62 ppm (multiplet), while aromatic protons from the 3-methylphenyl group appear as an AA'BB' system at δ 7.44–7.96 ppm .

  • ¹⁹F NMR (for fluorinated analogs): Fluorine atoms adjacent to the cyclopropane ring exhibit signals near δ 191–199 ppm .

Infrared (IR) spectroscopy typically shows strong absorption bands for the carboxylic acid (–COOH, ~2500–3000 cm⁻¹) and hydroxyl (–OH, ~3200–3600 cm⁻¹) groups .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via ester hydrolysis of its methyl ester precursor, methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate (PubChem CID: 535038) . This approach leverages the stability of ester intermediates during cyclopropane ring formation.

Table 2: Synthetic Routes to Cyclopropane Carboxylic Acids

StepReaction TypeReagents/ConditionsYieldReference
1CyclopropanationDimethylsulfonium methylide60–75%
2Ester HydrolysisNaOH/HCl, aqueous/organic85–90%

Key Synthetic Challenges

  • Ring Strain Management: The cyclopropane ring’s instability necessitates low-temperature conditions (–78°C) during cyclopropanation to prevent undesired ring-opening .

  • Stereochemical Control: Achieving diastereomeric purity requires chiral auxiliaries or asymmetric catalysis, though current methods remain underdeveloped for this specific compound .

Comparative Analysis with Structural Analogs

Table 3: Comparison with 4-Methylphenyl Analog

Property3-Methylphenyl Derivative4-Methylphenyl Derivative
Molecular Weight206.24 g/mol206.24 g/mol
LogP (Predicted)2.12.3
Synthetic AccessibilityModerateHigh

Meta-substitution (3-methylphenyl) introduces steric hindrance near the cyclopropane ring, potentially altering binding affinity compared to para-substituted analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography and molecular docking.

  • Process Optimization: Develop asymmetric synthesis protocols to access enantiopure material for pharmacological testing.

  • Toxicity Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential.

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